4-Bromo-1H-imidazole
Overview
Description
4-Bromo-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with a bromine atom at the fourth position. This compound is a valuable building block in organic synthesis due to its unique chemical properties and reactivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Mechanism of Action
Target of Action
4-Bromo-1H-imidazole is a heterocyclic compound that has been found to have significant physiological activity . It is known to act as a functional base in the active centers of many natural enzymes . This means that it plays a crucial role in facilitating many important biochemical reactions .
Mode of Action
Its role as a functional base in enzyme active centers suggests that it likely interacts with its targets by participating in biochemical reactions . This could involve acting as a catalyst or a ligand, helping to drive reactions forward and enhance their efficiency .
Biochemical Pathways
This compound is involved in a variety of biochemical pathways due to its role in enzyme active centers . While the specific pathways affected can vary depending on the enzyme and the biological context, they are likely to be numerous and diverse given the widespread use of imidazole in biological systems .
Pharmacokinetics
It is known that imidazole compounds are generally highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in numerous biochemical reactions . By acting as a functional base in enzyme active centers, it can influence the rate and outcome of these reactions, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity, as these can influence the state of the imidazole ring and hence its ability to participate in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents that offer better control over the reaction conditions. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can be used in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, aminoimidazoles, and other heterocyclic compounds .
Scientific Research Applications
4-Bromo-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chloro-1H-imidazole
- 4-Iodo-1H-imidazole
- 4-Fluoro-1H-imidazole
Comparison: 4-Bromo-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Biological Activity
4-Bromo-1H-imidazole is a heterocyclic compound with significant biological activity and utility in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanism of action, synthetic applications, and relevant case studies.
This compound has the molecular formula CHBrN and a molecular weight of approximately 135.97 g/mol. It features a bromine atom at the 4-position of the imidazole ring, which influences its reactivity and biological interactions. The compound is characterized by its moderate lipophilicity, indicated by a consensus log P value of 1.01, suggesting good membrane permeability .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has been tested against strains of bacteria and fungi, demonstrating efficacy in inhibiting growth. In a study focused on imidazole derivatives, compounds similar to this compound showed significant activity against Staphylococcus aureus and Candida albicans , indicating its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects often involves interference with nucleic acid synthesis or protein function. Its ability to act as a ligand in palladium-catalyzed reactions allows it to form various derivatives that may enhance its biological activity . For instance, derivatives synthesized from this compound have been shown to possess improved anti-inflammatory and anticancer properties.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized in palladium-catalyzed amination reactions to produce aminoimidazoles, which are valuable in drug development. Table 1 summarizes the results from a study that explored the coupling reactions involving this compound:
Entry | Precatalyst | Ligand | Conversion (%) | Yield (%) |
---|---|---|---|---|
1 | P1 | L1 | 27 | 13 |
2 | P2 | L2 | 7 | 0 |
3 | P3 | L3 | 100 | 77 |
4 | P4 | L4 | 100 | 85 |
5 | P5 | L5 | 4 | 0 |
6 | P6 | L6 | 8 | 0 |
This table highlights the effectiveness of different ligands in facilitating the conversion of this compound into amine derivatives, showcasing its versatility as a synthetic building block .
Case Study: Antimicrobial Activity
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazole using this compound as a starting material. The resulting compounds were tested for antimicrobial efficacy against various pathogens. The study found that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications at different positions on the imidazole ring could significantly influence biological outcomes .
Case Study: Anti-Cancer Potential
Another significant investigation focused on the anticancer properties of compounds derived from this compound. These studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, providing a promising avenue for developing new chemotherapeutics . The mechanism involved modulation of key signaling pathways related to cell survival and proliferation.
Properties
IUPAC Name |
5-bromo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZALEJIENDROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177574 | |
Record name | 1H-Imidazole, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-25-2 | |
Record name | 4-Bromoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2302-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromoimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Bromoimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 5-Bromoimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9S8CMG5AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-1H-imidazole in synthesizing photocatalytic materials?
A1: this compound acts as a ligand source during the post-synthetic modification of Zeolitic Imidazolate Frameworks (ZIFs). Specifically, it participates in a dual ligand and cation exchange process with ZIF-8. This process, alongside the incorporation of Manganese, creates the MCS@ZIF-8-MB heterojunction catalyst. [] This modified material demonstrates enhanced photocatalytic activity for hydrogen production.
Q2: How does the crystal structure of this compound contribute to its properties?
A2: The crystal structure of this compound has been determined to be monoclinic with the space group P21/c. [] While the provided abstracts don't directly correlate this structure to its function in photocatalytic material synthesis, understanding the arrangement of molecules within the crystal lattice can provide insights into its reactivity and potential interactions with other molecules during the synthesis process.
Q3: What are the advantages of using this compound in creating the MCS@ZIF-8-MB heterojunction catalyst?
A3: While the abstracts do not explicitly compare the use of this compound to other potential ligands, its incorporation into the ZIF-8 framework through ligand and cation exchange contributes to the enhanced hydrogen production efficiency of the final MCS@ZIF-8-MB catalyst. [] This suggests that the presence of this compound within the structure likely facilitates electron transfer processes or influences the electronic properties of the catalyst in a way that favors hydrogen production.
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